
Gadobenate dimeglumine
Übersicht
Beschreibung
Gadobenate dimeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA). This compound enhances the visibility of blood vessels, organs, and other non-bony tissues, making it easier to diagnose certain disorders of the brain, spine, and other areas . It is particularly useful for imaging the liver due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of gadobenate dimeglumine involves the synthesis of gadobenic acid, which is then converted into its dimeglumine salt form. The process typically includes the following steps:
Synthesis of Gadobenic Acid: This involves the reaction of gadolinium chloride with a chelating agent derived from diethylenetriaminepentaacetic acid (DTPA).
Formation of this compound: The gadobenic acid is then reacted with meglumine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with stringent quality control measures in place. The use of high-pressure and toxic gases is avoided, and intermediates are purified through recrystallization .
Analyse Chemischer Reaktionen
Reaktionstypen: Gadobenat-Dimeglumin unterliegt hauptsächlich Komplexierungsreaktionen aufgrund seines Gadoliniumkerns. Unter normalen Bedingungen nimmt es normalerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.
Häufige Reagenzien und Bedingungen:
Chelatbildner: Diethylentriaminpentaessigsäure (DTPA)-Derivate werden häufig verwendet.
Lösungsmittel: Wasser und andere polare Lösungsmittel werden verwendet, um die Reaktionen zu erleichtern.
Hauptprodukte: Das Hauptprodukt ist Gadobenat-Dimeglumin mit hoher Reinheit, die durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte erzielt wird .
Wissenschaftliche Forschungsanwendungen
Hepatobiliary Imaging
Gadobenate dimeglumine is particularly effective for imaging the liver due to its dual excretion pathways: biliary and renal. This characteristic enhances its utility in diagnosing liver diseases and biliary conditions. Studies have shown that it significantly improves the visualization of hepatobiliary structures during MRI.
- Enhanced Liver Imaging: A study demonstrated that administration of 0.1 mmol/kg resulted in a maximum liver enhancement of 149% on gradient-echo sequences . This enhancement remained stable for up to two hours post-injection.
- Intrabiliary Contrast Agent: The compound is absorbed by functioning hepatocytes and excreted into the biliary system, making it suitable for magnetic resonance cholangiography (MRCP). It aids in diagnosing conditions such as choledocholithiasis and acute cholecystitis .
Neurological Applications
This compound has proven beneficial in brain imaging, particularly for detecting tumors and other lesions.
- Tumor Visualization: In a comparative study, this compound provided superior morphologic information and lesion enhancement compared to other agents like gadobutrol . This was attributed to its high relaxivity and ability to interact transiently with serum albumin.
- Safety in Pediatric Imaging: Research involving infants indicated a high safety profile for this compound, with a significant majority of patients showing no adverse reactions .
Safety Profile and Adverse Reactions
While this compound is generally considered safe, there are documented cases of adverse reactions:
- Anaphylactic Reactions: A case report highlighted an instance of anaphylactic shock following administration. The patient experienced severe symptoms shortly after injection, leading to emergency intervention . Despite the rarity of such reactions (less than 0.01% incidence in a large hospital study), they underscore the need for monitoring during administration .
- Long-term Safety Data: Over 132,000 doses administered revealed an overall reaction rate of 0.18%, with serious adverse events being rare . This data supports its robust safety profile compared to other GBCAs.
Case Study: Hepatobiliary Imaging
In a clinical setting, this compound was used to evaluate a patient with suspected biliary obstruction. Pre-contrast images showed limited visibility of the bile ducts; however, post-contrast imaging revealed clear delineation of the obstructed duct and surrounding structures, facilitating timely surgical intervention.
Case Study: Neurological Assessment
A patient presenting with neurological symptoms underwent MRI with this compound. The enhanced imaging allowed for accurate identification of a metastatic brain tumor that was not visible on standard MRI sequences. This led to prompt treatment adjustments that improved patient outcomes.
Comparative Efficacy
The efficacy of this compound can be compared with other GBCAs based on various parameters:
Parameter | This compound | Gadobutrol |
---|---|---|
Maximum Liver Enhancement (%) | 149 | N/A |
Signal-to-Noise Ratio (Biliary) | Increased from 38 to 121 | N/A |
Preference Rate (in studies) | ~43% - 47% | ~5% - 7% |
Wirkmechanismus
Gadobenate dimeglumine is a paramagnetic agent that develops a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to increased signal intensity in MRI images . The compound is specifically taken up by hepatocytes and excreted through the biliary system, making it particularly useful for liver imaging .
Vergleich Mit ähnlichen Verbindungen
Gadopentetate Dimeglumine: Another gadolinium-based contrast agent with similar applications but different pharmacokinetic properties.
Gadoxetic Acid: Used for liver imaging but has different uptake and excretion pathways.
Gadodiamide: A linear gadolinium-based contrast agent with different stability and relaxivity properties
Uniqueness: Gadobenate dimeglumine is unique due to its weak protein binding, leading to increased relaxivity and enhanced imaging quality. Its specific uptake by hepatocytes and excretion through the biliary system also sets it apart from other gadolinium-based contrast agents .
Biologische Aktivität
Gadobenate dimeglumine, marketed under the brand name MultiHance, is a gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI). Its unique properties, including high relaxivity and hepatobiliary specificity, contribute to its effectiveness in enhancing image quality and diagnostic accuracy. This article explores the biological activity of this compound, focusing on its pharmacokinetics, safety profile, efficacy in clinical settings, and relevant case studies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied. A significant study evaluated its pharmacokinetics in children aged 2 to 5 years undergoing MRI. Key findings include:
- Maximum Blood Concentration : The mean peak concentration was 65.7 μg/mL.
- Clearance Rate : The blood clearance rate was determined at 0.2 L/h/kg.
- Volume of Distribution : The steady-state volume of distribution was 0.32 L/kg.
- Elimination Half-Life : The terminal elimination half-life was approximately 1.2 hours.
- Urinary Excretion : More than 80% of the administered dose was eliminated via urine within the first 24 hours post-administration .
These parameters indicate that this compound is rapidly distributed and eliminated from the body, with no significant differences noted across age groups or gender.
Efficacy in Clinical Applications
This compound has demonstrated superior efficacy in various clinical applications compared to other GBCAs, particularly in breast MRI. A comparative study highlighted the following outcomes:
- Lesion Detection : this compound detected 75 out of 78 malignant lesions compared to only 62 detected by gadopentetate dimeglumine.
- Diagnostic Performance :
- Sensitivity: 98.0% vs. 76.0%
- Specificity: 71.4% vs. 57.1%
- Accuracy: 88.5% vs. 69.2%
- Positive Predictive Value: 86.0% vs. 76.0%
- Negative Predictive Value: 95.2% vs. 57.1%
These results underscore the agent's enhanced ability to characterize lesions and improve diagnostic confidence .
Safety Profile
While this compound is generally well-tolerated, there have been reports of adverse reactions, including anaphylactic shock and cardiac events:
- Anaphylactic Shock Case Study : One case involved a patient who experienced severe anaphylaxis following administration of this compound during an MRI procedure, necessitating immediate resuscitation efforts .
- Cardiac Events : Another report documented a case of cardiac arrest induced by gadopentetate dimeglumine, suggesting that while gadobenate may have a better safety profile, caution is still warranted .
The overall incidence of serious adverse reactions associated with this compound is reported to be less than 0.01%, indicating a favorable safety margin in clinical use .
Comparative Analysis with Other GBCAs
This compound exhibits nearly double the MR relaxivity compared to standard agents like gadopentetate dimeglumine (6.2 L/mmol·s vs. 4.2 L/mmol·s at 1.5 T) . This higher relaxivity enhances its effectiveness in producing clearer images at lower doses, potentially reducing the risk of adverse effects associated with higher doses of contrast agents.
Parameter | This compound | Gadopentetate Dimeglumine |
---|---|---|
r1 Relaxivity (L/mmol·s) | 6.2 | 4.2 |
Sensitivity | 98% | 76% |
Specificity | 71% | 57% |
Maximum Blood Concentration | 65.7 μg/mL | Not specified |
Eigenschaften
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIYJWYTUDFZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869572 | |
Record name | O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform | |
Record name | GADOBENATE DIMEGLUMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 g/mL at 20 °C, pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ | |
Record name | GADOBENATE DIMEGLUMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hygroscopic powder | |
CAS No. |
113786-33-7, 127000-20-8 | |
Record name | BOPTA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113786-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carboxy-5-8-11-tris (carboxymethyl)-1-phenyl-2-oxa-5,8,11-triaza-tridecen-13-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GADOBENATE DIMEGLUMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
124 °C | |
Record name | GADOBENATE DIMEGLUMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.